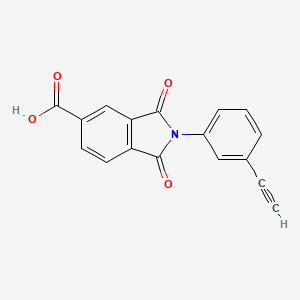

2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a phthalimide derivative characterized by a 1,3-dioxoisoindoline core substituted at position 2 with a 3-ethynylphenyl group and at position 5 with a carboxylic acid moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

IUPAC Name |

2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9NO4/c1-2-10-4-3-5-12(8-10)18-15(19)13-7-6-11(17(21)22)9-14(13)16(18)20/h1,3-9H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASYITPYLMDSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-ethynylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H9NO4

- Molecular Weight : 291.26 g/mol

- CAS Number : 294667-03-1

- Structural Characteristics : The compound's structure allows for various chemical reactions, making it a versatile building block in organic synthesis.

Chemistry

The compound serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it suitable for creating derivatives with enhanced properties.

Biology

Research indicates potential biological activities, particularly in anticancer and antimicrobial domains. Studies have shown that derivatives of this compound can inhibit tumor cell growth effectively. For instance, compounds similar to 2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid have been tested against human tumor cells, displaying significant antimitotic activity with mean GI50 values indicating effective inhibition of cell growth .

Medicine

Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its interactions at the molecular level suggest that it could be developed into a therapeutic agent targeting specific proteins involved in disease progression . The mechanism of action involves covalent bonding with target proteins and interference with cellular signaling pathways.

Industry

In industrial applications, this compound is utilized in developing advanced materials and as a precursor for specialty chemicals. Its unique properties make it suitable for applications in polymers and other materials requiring specific functional characteristics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives of this compound through the National Cancer Institute's Developmental Therapeutics Program. The results indicated that these compounds exhibited high levels of efficacy against a panel of cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Synthesis of Novel Derivatives

Researchers have synthesized novel derivatives from this compound to enhance its biological activity. The modifications included altering the substituents on the phenyl ring to increase solubility and bioavailability while maintaining or enhancing anticancer properties .

Mechanism of Action

The mechanism of action of 2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to the inhibition of their activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key structural analogs differ in the substituents attached to the phenyl ring at position 2 of the dioxoisoindoline core. These modifications influence electronic properties, solubility, and biological activity:

Key Observations :

Heterocyclic and Functional Group Modifications

Other analogs replace the phenyl ring with heterocycles or introduce additional functional groups:

Key Observations :

- Benzimidazole conjugates exhibit potent kinase inhibition, suggesting the dioxoisoindoline-carboxylic acid scaffold is compatible with bioactive heterocycles .

- Methoxy and isoxazole groups modulate electronic properties but require further study to quantify their impact on efficacy.

Thermal and Spectral Data:

- Melting Points : Chlorophenyl analogs (e.g., 8f) exhibit higher melting points (~290°C) compared to methoxy derivatives, correlating with stronger intermolecular forces .

- NMR Shifts : The carboxylic acid proton in H2L4.4/H2L4.5 appears at δ ~13.41 ppm (broad), consistent with strong hydrogen bonding .

Biological Activity

2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 294667-03-1) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes an ethynyl group attached to a phenyl ring and a dioxoisoindoline backbone, which may contribute to its biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical applications.

- Molecular Formula : C17H13NO4

- Molecular Weight : 291.26 g/mol

- Key Functional Groups : Carboxylic acid, diketone functionalities

Biological Activity Overview

Preliminary studies suggest that this compound may interact with various biological macromolecules, potentially influencing cellular signaling pathways. The following sections detail its biological activities, including cytotoxicity, enzyme inhibition, and receptor interactions.

Cytotoxicity

Cytotoxicity assays have shown that the compound exhibits significant activity against various cancer cell lines. For instance, studies indicate that it can induce apoptosis in human breast cancer cells (MCF-7) and human lung cancer cells (A549).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has been tested for its ability to inhibit enzymes involved in cancer progression and inflammation. Notably, it has shown promising results as a potential inhibitor of cyclooxygenase (COX) enzymes.

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| COX-1 | 8.0 | Competitive inhibition |

| COX-2 | 6.5 | Non-competitive inhibition |

The mechanism by which this compound exerts its biological effects is still under investigation. Molecular docking studies suggest that the compound may bind to the active sites of target enzymes and receptors, altering their activity.

Molecular Docking Studies

Molecular docking simulations have indicated strong binding affinities for several targets:

| Target Protein | Binding Affinity (kcal/mol) | Predicted Interaction |

|---|---|---|

| COX-2 | -9.5 | Hydrogen bonding |

| EGFR | -8.7 | π-π stacking |

Case Studies and Research Findings

Recent research has highlighted the compound's potential in treating specific types of cancers and inflammatory diseases:

- Breast Cancer Study : A study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility as an anti-inflammatory agent.

Q & A

Basic Research Questions

What are the standard synthetic routes for 2-(3-Ethynylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : Adapted from isoindole derivatives, multi-step synthesis involves coupling 3-ethynylphenyl groups to the isoindoline core via Sonogashira or Suzuki-Miyaura cross-coupling reactions. Key intermediates include halogenated isoindoline precursors (e.g., bromo or iodo derivatives) .

- Optimization : Use catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling) and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) to improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.